molecular formula C27H21FN4O B2398608 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide CAS No. 956799-38-5

2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2398608
CAS No.: 956799-38-5
M. Wt: 436.49
InChI Key: MBARLIANCJKEAH-UHFFFAOYSA-N
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Description

2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a phenylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the fluorophenyl group, and the formation of the cyano group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into its potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN4O/c1-19(20-8-4-2-5-9-20)30-27(33)22(17-29)16-23-18-32(25-10-6-3-7-11-25)31-26(23)21-12-14-24(28)15-13-21/h2-16,18-19H,1H3,(H,30,33)/b22-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBARLIANCJKEAH-CJLVFECKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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